![molecular formula C15H16N4O B2952046 N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide CAS No. 2411294-76-1](/img/structure/B2952046.png)
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a derivative of the triazole compound, which is known for its diverse range of biological activities.
Mecanismo De Acción
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide exerts its biological effects through the inhibition of various enzymes and pathways. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine. By inhibiting these enzymes, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can disrupt the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has also been shown to inhibit the replication of the hepatitis C virus by disrupting the viral RNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments is its ability to inhibit the growth of cancer cells and viruses. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be easily synthesized using a variety of methods. One limitation of using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments is its potential toxicity, as it has been shown to be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide. One future direction is the development of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide derivatives with increased potency and selectivity for cancer cells and viruses. Additionally, the potential use of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in combination with other anticancer or antiviral agents should be explored. Finally, the potential use of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide as a diagnostic tool for cancer or viral infections should be investigated.
In conclusion, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide is a chemical compound that has been widely studied for its potential use in scientific research. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a variety of biological activities, including the inhibition of cancer cell growth and viral replication. While there are advantages and limitations to using N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-2-butyn-1-one. This reaction produces N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide as a yellow solid, which can be purified using column chromatography. The purity of N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide can be determined using various analytical techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-8-14(20)16-11(2)15-12(3)17-19(18-15)13-9-6-5-7-10-13/h5-7,9-11H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXMODSUAGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=NN(N=C1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


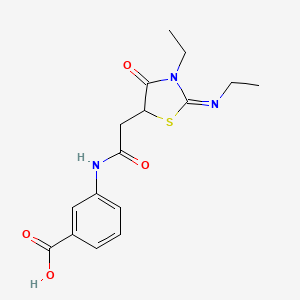
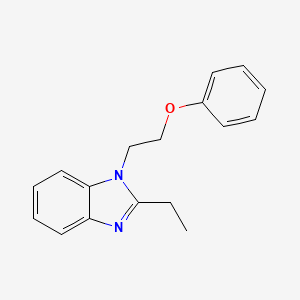
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)
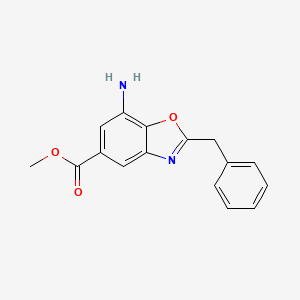
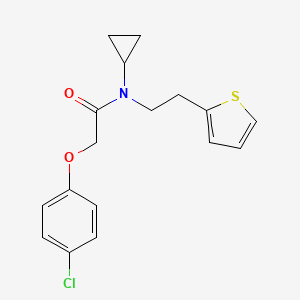
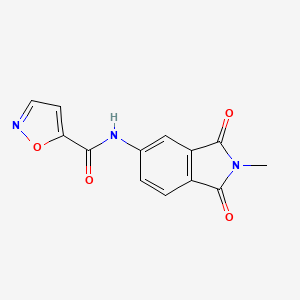
![3-Methyl-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2951974.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)
![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)
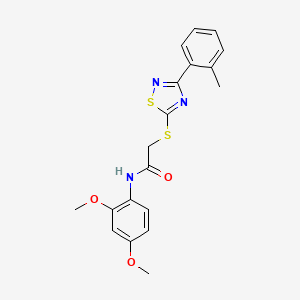
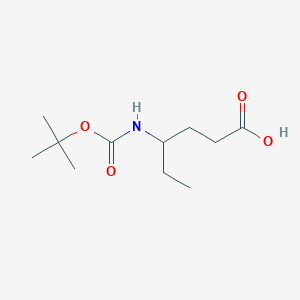
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)